3-(1H-Pyrrol-1-yl)propanenitrile

Catalog No.
S704889
CAS No.
43036-06-2
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Pyrrol-1-yl)propanenitrile

CAS Number

43036-06-2

Product Name

3-(1H-Pyrrol-1-yl)propanenitrile

IUPAC Name

3-pyrrol-1-ylpropanenitrile

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2

InChI Key

IYOLJLGYJMJLSU-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CCC#N

Synonyms

1-(2-Cyanoethyl)pyrrole; 3-(1-Pyrrolyl)propionitrile; N-(2-Cyanoethyl)pyrrole; NSC 78437

Canonical SMILES

C1=CN(C=C1)CCC#N

General Use

Application in Medicinal Chemistry

One specific application of “3-(1H-Pyrrol-1-yl)propanenitrile” is in the field of medicinal chemistry. Pyrrole, which is a part of the “3-(1H-Pyrrol-1-yl)propanenitrile” molecule, is known to be a biologically active scaffold that possesses a diverse range of activities .

3-(1H-Pyrrol-1-yl)propanenitrile, with the molecular formula C₇H₈N₂, is a compound characterized by the presence of a pyrrole ring attached to a propanenitrile group. The structure features a five-membered nitrogen-containing heterocycle (pyrrole) linked to a three-carbon chain terminating in a nitrile functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the pyrrole moiety.

Currently, there is no documented information on the specific mechanism of action of 3-(1H-Pyrrol-1-yl)propanenitrile. As mentioned earlier, its significance lies in its use as a building block for more complex molecules that might have biological activity.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Storing the compound in a cool, dry place away from incompatible chemicals.
, including:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.
  • Oxidative Reactions: The compound can be oxidized to form corresponding carboxylic acids or amides, depending on the reaction conditions .
  • Condensation Reactions: It may also engage in condensation reactions, particularly with carbonyl compounds, leading to the formation of more complex structures.

Research indicates that 3-(1H-Pyrrol-1-yl)propanenitrile exhibits biological activity that may be beneficial in drug discovery. Compounds containing pyrrole rings are often associated with various pharmacological effects, including anti-inflammatory and anticancer properties. Specific studies have shown that derivatives of pyrrole can inhibit certain enzymes or pathways involved in disease processes .

Several methods for synthesizing 3-(1H-Pyrrol-1-yl)propanenitrile have been reported:

  • Direct Synthesis from Pyrrole and Nitriles: A common approach involves reacting pyrrole with appropriate nitrile precursors under controlled conditions to yield the desired product.
  • Multistep Synthesis: This may include initial formation of a pyrrole derivative followed by subsequent reactions to introduce the propanenitrile moiety.
  • One-Pot Reactions: Recent advancements have led to one-pot synthetic methods that streamline the process, reducing the number of purification steps required .

3-(1H-Pyrrol-1-yl)propanenitrile has several potential applications:

  • Pharmaceuticals: Its structure suggests potential as a lead compound in drug development, particularly for targeting diseases where pyrrole derivatives have shown efficacy.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles.
  • Material Science: Due to its unique properties, it may be investigated for use in creating novel materials or polymers.

Studies exploring the interactions of 3-(1H-Pyrrol-1-yl)propanenitrile with biological targets are crucial for understanding its pharmacological potential. These interactions often involve binding studies with enzymes or receptors relevant to specific diseases. The compound's ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry .

3-(1H-Pyrrol-1-yl)propanenitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
2-(Pyrrolidin-1-yl)acetonitrilePyrrolidine derivativeContains a six-membered ring; different reactivity.
4-(Pyrrolidin-1-yl)butyronitrileLonger carbon chainMay exhibit different biological activities.
5-MethylpyrrolepropionitrileMethyl-substituted pyrroleAlters electronic properties; could enhance activity.

These compounds highlight the uniqueness of 3-(1H-Pyrrol-1-yl)propanenitrile through its specific structure and potential reactivity patterns, which can lead to diverse applications in organic chemistry and pharmacology.

Substitution Reactions

Alkaline-Catalyzed Nitrile Coupling

The nucleophilic addition of pyrrole derivatives to acrylonitrile under alkaline conditions represents a foundational method for synthesizing 3-(1H-pyrrol-1-yl)propanenitrile. In a toluene solvent system, 2-pyrrolidone reacts with acrylonitrile in the presence of phase-transfer catalysts (PTCs) and sodium hydroxide, yielding the target compound via Michael addition-cyanide condensation. This method benefits from mild reaction conditions (40–60°C) and avoids the use of toxic cyanide reagents. Kinetic studies reveal that the reaction proceeds through a two-step mechanism: (1) deprotonation of the pyrrole nitrogen to generate a nucleophilic species and (2) attack on the electrophilic β-carbon of acrylonitrile, followed by elimination of water.

Hydrogenation Cyclization Strategies

Hydrogenation cyclization protocols offer an alternative route by reducing prefunctionalized intermediates. For example, propargylamine derivatives undergo partial hydrogenation over palladium catalysts to form pyrrolidine intermediates, which are subsequently oxidized to pyrroles and functionalized with nitrile groups. Electrochemical hydrogenation methods using nickel foam cathodes have recently emerged as scalable alternatives, achieving yields up to 89% under galvanostatic conditions. These strategies emphasize sustainability, as they minimize waste and leverage renewable energy inputs.

Catalytic Coupling Reactions

Copper Hydride (CuH)-Catalyzed Enyne–Nitrile Coupling

CuH-catalyzed coupling of 1,3-enynes with nitriles enables the synthesis of polysubstituted pyrroles with high regioselectivity. This method, conducted in 1,4-dioxane at 50°C, involves reductive coupling followed by cyclization (Figure 1). Density functional theory (DFT) calculations indicate that the CuH catalyst facilitates both substrate activation and intramolecular cyclization, with activation barriers of 17.5 kcal mol$$^{-1}$$ for C–C bond formation. The reaction accommodates aromatic and aliphatic nitriles, producing N–H pyrroles in yields up to 85%.

Table 1: Comparative Analysis of Catalytic Coupling Methods

MethodCatalystYield (%)SelectivityKey Advantage
CuH-catalyzedCu(OAc)$$_2$$85HighBroad substrate scope
Pd-mediated cross-couplingPdCl$$_2$$78ModerateFunctional group tolerance

Palladium-Catalyzed Cross-Coupling Pathways

Palladium complexes, particularly nitrile-functionalized N-heterocyclic carbene (NHC) catalysts, enable C–C bond formation between pyrrole precursors and nitrile-containing electrophiles. For instance, Suzuki–Miyaura cross-coupling of bromopyrroles with cyanobenzene boronic acids proceeds efficiently at 80°C, yielding 3-(1H-pyrrol-1-yl)propanenitrile derivatives. X-ray diffraction studies confirm that the CN group in the NHC ligand enhances catalyst stability by coordinating to palladium, preventing oxidative degradation.

Tandem Reaction Approaches

Michael Addition-Cyanide Condensation Cascades

Tandem Michael addition-cyanide condensation sequences allow rapid assembly of the pyrrole-nitrile scaffold. In a representative protocol, pyrrole undergoes conjugate addition to acrylonitrile, followed by in situ cyanide elimination using potassium tert-butoxide. This one-pot strategy reduces purification steps and achieves 70–75% yields under optimized conditions.

Propargyl Amine-Acyl Chloride-Selemental Selenium Multicomponent Reactions

A novel three-component reaction involving propargyl amines, acyl chlorides, and elemental selenium has been reported for synthesizing pyrrole-3-selones, which can be further functionalized to nitriles. The reaction proceeds via Pd/Cu-catalyzed alkyne activation, followed by cyclization and selenium incorporation. Quantum-chemical calculations reveal that the C–Se bond integrates into the pyrrole’s π-system, enhancing stability and dipole moments (7.6 Debye).

Industrial Synthesis Strategies

Cost-Effective Route Optimization

Industrial production prioritizes cost-efficiency through solvent recycling and catalyst recovery. Enzymatic methods using aldoxime dehydratases (Oxd) have emerged as cyanide-free alternatives, converting aldoximes to nitriles in aqueous media with >90% conversion. For example, n-hexanaloxime is dehydrated to n-hexanenitrile using OxdB whole-cell catalysts, achieving volumetric productivities of 1.4 kg L$$^{-1}$$.

Scalable Hydrogenation Cyclization Protocols

Flow electrolysis systems enable large-scale hydrogenation of nitriles to amines, which are subsequently cyclized to pyrroles. A flow-type electrolyzer with 48 cm$$^2$$ electrodes achieves a productivity of 20 g day$$^{-1}$$ for phenylethylamine, a key intermediate. This method’s scalability and low energy consumption (50 mA cm$$^{-2}$$) make it suitable for industrial adoption.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

43036-06-2

Wikipedia

3-(Pyrrol-1-yl)propiononitrile

Dates

Modify: 2023-08-15

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